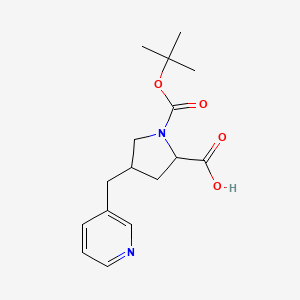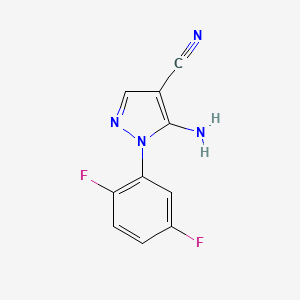
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the tandem Knoevenagel-cyclocondensation reaction. This process involves the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent such as water and ethanol at room temperature . The reaction proceeds efficiently, yielding the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of green solvents and recyclable catalysts, such as alumina-silica-supported manganese dioxide, can enhance the sustainability of the process . The reaction is typically carried out in a one-pot manner, which simplifies the procedure and reduces waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino group and the fluorine atoms on the phenyl ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes, such as 2,2-dialkylglycine decarboxylase, through molecular docking studies . This inhibition disrupts essential metabolic pathways in bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(2,4-difluorophenyl)pyrazole-4-carbonitrile
- 5-Amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar pyrazole derivatives.
Propriétés
Formule moléculaire |
C10H6F2N4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
5-amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
Clé InChI |
SPGQBNFAWZDLAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



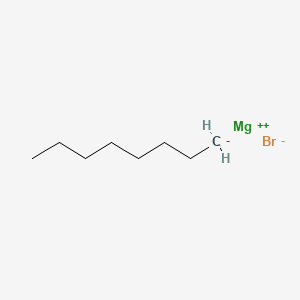
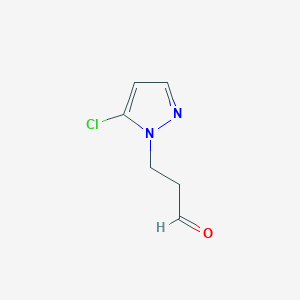
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
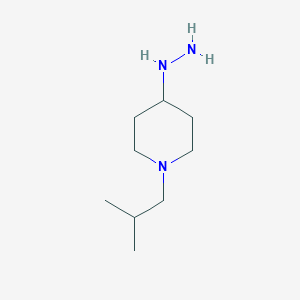


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)


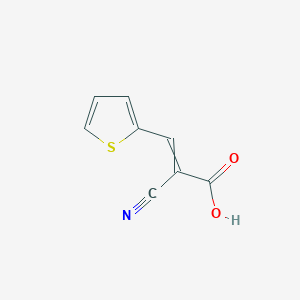
![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
